Tianeptine Metabolite MC5 Methyl Ester

Descripción general

Descripción

Tianeptine Metabolite MC5 Methyl Ester is a derivative of tianeptine, an atypical antidepressant known for its unique mechanism of action. Tianeptine itself is a tricyclic compound that facilitates serotonin uptake in the brain. The metabolite MC5 Methyl Ester retains pharmacological activity similar to the parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .

Aplicaciones Científicas De Investigación

Tianeptine Metabolite MC5 Methyl Ester is utilized in various scientific research applications, including:

Chemistry: Studied for its unique chemical properties and reactions.

Biology: Used in research on neurotransmitter uptake and release mechanisms.

Medicine: Investigated for its potential therapeutic effects in treating depression and other mood disorders.

Industry: Employed in the development of new pharmacological agents and analytical methods

Mecanismo De Acción

Target of Action

The primary target of Tianeptine Metabolite MC5 Methyl Ester is the mu-opioid receptor (MOR) . This receptor plays a crucial role in pain perception, reward, and addiction . Additionally, Tianeptine is reported to act as a selective inhibitor of dopamine uptake .

Mode of Action

This compound mimics the behavioral effects of tianeptine in a MOR-dependent fashion . It is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . This interaction with its targets results in the modulation of neurotransmitter levels in the brain, which can lead to changes in mood and behavior .

Biochemical Pathways

The action of this compound affects the serotonin and dopamine pathways in the brain . By facilitating serotonin uptake and inhibiting dopamine uptake, it can influence various downstream effects related to mood regulation and reward processing .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . Following an intravenous administration of tianeptine, the average volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . The hepatic clearance of tianeptine was similar to the perfusate flow rate despite the low metabolic ratio of MC5 . The bioavailability of tianeptine after its intraperitoneal administration was 69% .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on neurotransmitter levels in the brain. By modulating serotonin and dopamine levels, it can have a significant impact on mood and behavior . Its effects are similar to those of the parent drug, tianeptine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the route of administration can affect its bioavailability . Furthermore, factors such as the individual’s metabolic rate, liver function, and the presence of other drugs can also influence its pharmacokinetics and overall effects .

Análisis Bioquímico

Biochemical Properties

Tianeptine Metabolite MC5 Methyl Ester interacts with several enzymes and proteins. It is known to facilitate serotonin uptake in vitro and in vivo . Additionally, Tianeptine, from which this compound is derived, is reported to act as a selective inhibitor of dopamine uptake .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are similar to those of its parent compound, Tianeptine. Tianeptine is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to be similar to that of Tianeptine. Tianeptine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively .

Metabolic Pathways

This compound is involved in the metabolic pathways of Tianeptine. The major metabolic pathway of Tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of 2 main metabolites MC5 and MC3 (propionic acid) .

Transport and Distribution

It is known that Tianeptine, from which this compound is derived, has high bioavailability and limited distribution .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tianeptine Metabolite MC5 Methyl Ester involves several steps, starting from the parent compound, tianeptine. The process typically includes esterification reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry for purification and quality control. The process ensures the compound meets the required purity standards for research and potential therapeutic applications .

Análisis De Reacciones Químicas

Types of Reactions

Tianeptine Metabolite MC5 Methyl Ester undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparación Con Compuestos Similares

Similar Compounds

Tianeptine: The parent compound with similar pharmacological activity.

Amineptine: Another tricyclic antidepressant with similar effects on dopamine uptake.

Sertraline: A selective serotonin reuptake inhibitor (SSRI) with different mechanisms but similar therapeutic applications

Uniqueness

Tianeptine Metabolite MC5 Methyl Ester is unique due to its dual action on serotonin and opioid receptors, which distinguishes it from other antidepressants that typically target only one neurotransmitter system .

Actividad Biológica

Tianeptine, an atypical antidepressant, is primarily known for its unique mechanism of action that differs from traditional antidepressants. Its major active metabolite, MC5 methyl ester, has garnered attention for its biological activity, pharmacokinetics, and potential therapeutic effects. This article delves into the biological activity of MC5, supported by research findings and data.

Overview of Tianeptine and Its Metabolites

Tianeptine is chemically similar to tricyclic antidepressants but operates through distinct pathways. It is primarily metabolized into two active metabolites: MC5 , a pentanoic acid derivative, and MC3 , a propionic acid derivative. MC5 exhibits a longer elimination half-life compared to tianeptine, approximately 7.6 hours . Both metabolites have been shown to possess pharmacological activities comparable to tianeptine itself.

Pharmacokinetics of MC5

The pharmacokinetic profile of MC5 indicates significant differences from its parent compound. Key parameters include:

| Parameter | Tianeptine | MC5 Methyl Ester |

|---|---|---|

| Elimination Half-Life | 2.5 - 3 hours | 7.6 hours |

| Bioavailability | ~99% | Not specified |

| Plasma Protein Binding | ~95% | Not specified |

| Metabolic Pathway | β-oxidation | β-oxidation |

MC5 is not primarily metabolized by the cytochrome P450 system, reducing the risk of drug-drug interactions . The pharmacokinetics of tianeptine and MC5 have been studied in various animal models, with findings suggesting that the behavioral effects are often dominated by the longer-lasting MC5 metabolite after administration .

Biological Activity and Mechanisms

Research indicates that MC5 acts as a μ-opioid receptor (MOR) agonist, contributing to its antidepressant-like effects. The activation of MOR is hypothesized to modulate glutamatergic neurotransmission, which plays a crucial role in mood regulation and cognitive function .

Key Findings from Research Studies

- Antidepressant Effects : In preclinical studies, both tianeptine and its metabolites have demonstrated efficacy in reducing symptoms of depression in various behavioral models, including the forced swim test .

- Neuroplasticity : Tianeptine has been shown to facilitate neuroplasticity through its action on the mTOR pathway in the hippocampus and prefrontal cortex. This mechanism may be partially mediated by its metabolites, including MC5 .

- Cognitive Function : Studies suggest that tianeptine stabilizes glutamatergic neurotransmission, which can improve cognitive functions impaired by stress or depression .

Case Studies and Clinical Implications

A pharmacokinetic study involving rats showed that after intravenous administration of tianeptine, the metabolic ratio of MC5 was calculated to assess its contribution to overall pharmacological effects. The study utilized an LC-MS/MS method for quantitation in plasma and liver perfusate, revealing that MC5 maintains significant activity at μ-opioid receptors while lacking effects on PPAR-β/δ or PPAR-γ pathways .

Implications for Treatment

Given its pharmacological profile, there are concerns regarding the potential for abuse associated with MC5 due to its μ-opioid receptor activity. This has led to discussions about the need for careful monitoring when considering tianeptine or its metabolites as therapeutic agents.

Propiedades

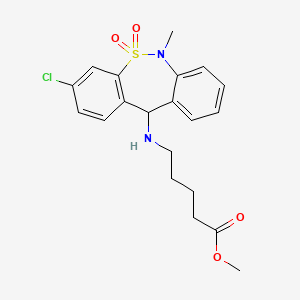

IUPAC Name |

methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWHCAIQATTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676159 | |

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-59-9 | |

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.